N-benzyl-4-(2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl}hydrazinyl)-4-oxobutanamide
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Overview
Description
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes a benzylamino group, a fluorophenyl group, and a hydrazino carbonothioyl moiety, making it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzylamino intermediate: This step involves the reaction of benzylamine with a suitable acylating agent to form the benzylamino group.
Introduction of the hydrazino carbonothioyl moiety: The benzylamino intermediate is then reacted with a hydrazine derivative and a thiocarbonyl compound to introduce the hydrazino carbonothioyl group.
Coupling with the fluorophenyl acrylamide: Finally, the intermediate is coupled with 3-(4-fluorophenyl)acrylamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with halogen or other nucleophiles.
Scientific Research Applications
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Investigation of its properties for use in the development of new materials with unique electronic or optical properties.
Chemical Research: Study of its reactivity and mechanism of action in various chemical reactions.
Mechanism of Action
The mechanism of action of N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes or biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-chlorobenzamide
- N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-4-fluorobenzamide
Uniqueness
N-({2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}carbonothioyl)-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H21FN4O3S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-benzyl-4-[2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]carbamothioyl]hydrazinyl]-4-oxobutanamide |
InChI |
InChI=1S/C21H21FN4O3S/c22-17-9-6-15(7-10-17)8-11-19(28)24-21(30)26-25-20(29)13-12-18(27)23-14-16-4-2-1-3-5-16/h1-11H,12-14H2,(H,23,27)(H,25,29)(H2,24,26,28,30)/b11-8+ |
InChI Key |
QDACRXLENZJQGI-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=S)NC(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCC(=O)NNC(=S)NC(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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